molecular formula C12H18N4O3 B1432593 tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 1521278-83-0

tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No. B1432593
M. Wt: 266.3 g/mol
InChI Key: FOWJATOFZILRQF-UHFFFAOYSA-N
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Description

“tert-Butyl 3-carbamoyl-1H,4H,5H,6H,7H-pyrazolo [4,3-c]pyridine-5-carboxylate” is a chemical compound with the CAS Number: 1521278-83-0. It has a molecular weight of 266.3 . The IUPAC name of this compound is tert-butyl 3- (aminocarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo [4,3-c]pyridine-5-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-4-8-7(6-16)9(10(13)17)15-14-8/h4-6H2,1-3H3, (H2,13,17) (H,14,15) .


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Hydrogen-Bonded Structures in Chemical Compounds The study by Trilleras et al. (2008) discusses the significance of hydrogen-bonded chains and rings in compounds related to tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate. The research highlights how minor changes in substituents can significantly alter hydrogen-bonded structures, suggesting potential for designing compounds with desired chemical properties (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).

Synthetic Routes and Potential Inhibitors Vilkauskaitė et al. (2013) describe a synthetic route towards pyridyl substituted pyrazolo[4,3-c]pyridines, including tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate, as potential inhibitors of protein kinases. This study showcases the compound's relevance in developing therapeutic agents (Vilkauskaitė, Schaaf, Šačkus, Kryštof, & Holzer, 2013).

Acetyl-CoA Carboxylase Inhibitors Research on spiropiperidine lactam acetyl-CoA carboxylase inhibitors by Huard et al. (2012) involves the synthesis of compounds with a tert-butyl pyrazolospirolactam core, indicating the utility of tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate in creating novel ACC inhibitors, which are critical in metabolic disease treatment (Huard, Bagley, Menhaji-Klotz, Préville, Southers, Smith, Edmonds, Lucas, Dunn, Allanson, Blaney, Garcia-Irizarry, Kohrt, Griffith, & Dow, 2012).

Regioselectivity in Synthesis Martins et al. (2012) conducted a study on the regioselectivity and reaction media for synthesizing a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating the synthetic flexibility and potential modifications of tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate derivatives. This research contributes to the understanding of chemical reactions and properties for specific structural motifs (Martins, Marzari, Frizzo, Zanatta, Buriol, Andrade, Zanatta, & Bonacorso, 2012).

Chemical Reactivity and Synthesis The work by Ivanov et al. (2017) on synthesizing new halo-substituted pyrazolo[5,1-c][1,2,4]triazines provides insights into the chemical reactivity and synthetic utility of tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate. This study explores novel synthetic pathways and the potential for creating derivatives with specific chemical functionalities (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

properties

IUPAC Name

tert-butyl 3-carbamoyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-4-8-7(6-16)9(10(13)17)15-14-8/h4-6H2,1-3H3,(H2,13,17)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWJATOFZILRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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